![molecular formula C9H16O2 B2724826 Bicyclo[2.2.1]heptane-1,4-diyldimethanol CAS No. 1185307-52-1](/img/structure/B2724826.png)
Bicyclo[2.2.1]heptane-1,4-diyldimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Bicyclo[2.2.1]heptane-1,4-diyldimethanol” is a chemical compound with a bicyclic structure . It is a derivative of the parent compound “bicyclo[2.2.1]heptane”, also known as norbornane . The compound has a bicyclic structure with a methylene bridge in the 1,4- position .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves complex chemical reactions. One approach involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “this compound” is derived from a cyclohexane ring with a methylene bridge in the 1,4- position . This makes it a bridged bicyclic compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Scientific Research Applications
Asymmetric Hydrogenation and Catalysis
- Bicyclo[2.2.1]heptane derivatives have been used in the study of asymmetric hydrogenation. These compounds react with hydrogen in polar solvents, leading to products like solvated dihydrides or solvate complexes. This reaction is influenced by the structure of the phosphine ligand used (Brown et al., 1981).
Chemical Synthesis and Reactions
- Research has shown that Bicyclo[2.2.1]heptane derivatives can be involved in various synthesis and chemical reactions. For example, they are used in the synthesis of bridgehead substituted derivatives, which are key for producing compounds with specific functional groups (Della & Knill, 1994).
- These compounds also play a role in the catalytic enantioselective desymmetrization of meso-cyclopropane fused cyclohexene-1,4-diones, showing their utility in producing bioactive compounds with specific stereochemical configurations (Ray & Mukherjee, 2022).
Reaction Mechanism Studies
- Studies on Bicyclo[2.2.1]heptane derivatives contribute to understanding the mechanisms of various organic reactions, such as the thermal rearrangements of bicyclo[n.1.0]polyenes (Reyes et al., 2002).
Molecular Structure and Properties
- Research on these compounds also involves the study of their molecular structures and properties. For instance, the rigid nature of the bicyclo[2.2.1]heptane unit has been demonstrated in the study of dioxolane derivatives of D-camphorquinone (Clegg et al., 1995).
Polymerization and Material Science
- In the field of polymerization and material science, these derivatives have been used in the Pd(II)-catalyzed homopolymerizations of norbornene derivatives, leading to the synthesis of cycloaliphatic polyolefins with functional groups (Mathew et al., 1996).
Properties
IUPAC Name |
[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-1-2-9(5-8,7-11)4-3-8/h10-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJLUGACCSEZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

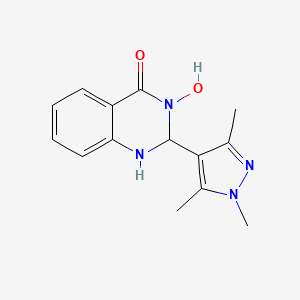
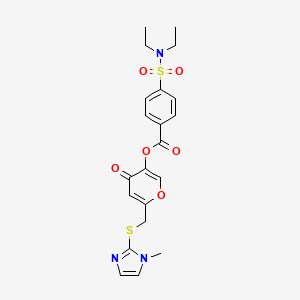
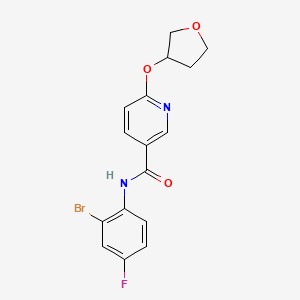
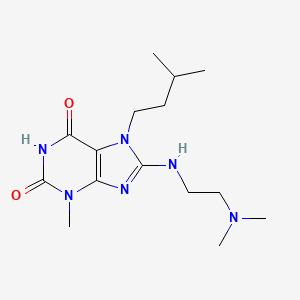
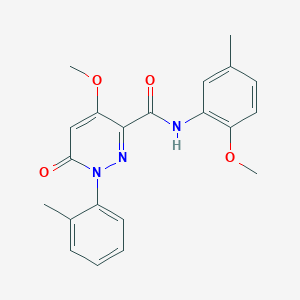
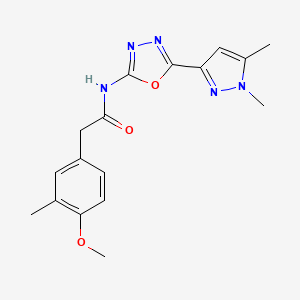
![N-[2-Methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2724758.png)
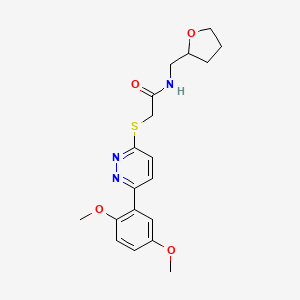
![ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724762.png)
![(E)-3-((sec-butylimino)methyl)-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724763.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724765.png)

